![molecular formula C39H42N2O19 B159773 2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid CAS No. 131443-10-2](/img/structure/B159773.png)

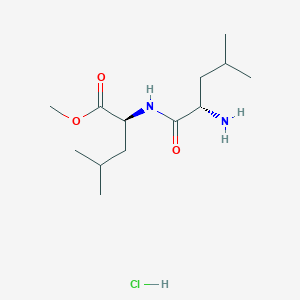

2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

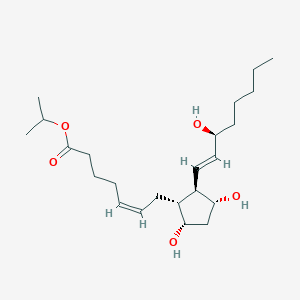

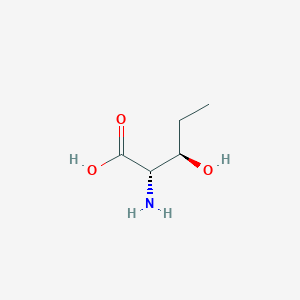

2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid is a novel antifungal compound belonging to the pradimicin family. It is a des-N-methyl analog of pradimicin FA 1 and is characterized by its glycosylated dihydrobenzo[a]naphthacenequinone structure substituted by D-serine at the C-15 position . This compound exhibits significant in vitro and in vivo antifungal activity, making it a promising candidate for the treatment of fungal infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid is produced through biosynthesis involving the substitution of D-serine for D-alanine in the 15-position of pradimicin A . This substitution is achieved by the addition of D-serine during the fermentation process . The fermentation broth is then acidified, and the pradimicins are extracted using butanol and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of pradimicin FA 2 involves the cultivation of Actinomadura hibisca strains, which are treated with nitrosoguanidine to induce mutations . The fermentation process is carried out in a medium containing soluble starch, CaCO3, glucose, yeast extract, and other nutrients at a controlled pH and temperature . The fermentation broth is then processed to isolate and purify pradimicin FA 2 .

Analyse Des Réactions Chimiques

Types of Reactions: 2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogs of pradimicin FA 2 with modified functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid has a wide range of scientific research applications, including:

Mécanisme D'action

2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid exerts its antifungal effects by specifically binding to terminal D-mannosides of the cell wall of Candida albicans . This binding leads to the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which disrupts the integrity of the fungal cell membrane . The disruption of the cell membrane results in the leakage of cellular contents and ultimately the death of the fungal cell .

Comparaison Avec Des Composés Similaires

2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid is compared with other similar compounds in the pradimicin family, including pradimicin A, pradimicin C, and pradimicin FA 1 .

Pradimicin A: Pradimicin A is the parent compound with D-alanine at the C-15 position, whereas pradimicin FA 2 has D-serine.

Pradimicin C: Pradimicin C is another analog with different glycosylation patterns compared to pradimicin FA 2.

Pradimicin FA 1: Pradimicin FA 1 is the N-methyl analog of pradimicin FA 2, differing in the presence of an N-methylamino sugar.

This compound is unique due to its specific substitution with D-serine, which enhances its antifungal activity compared to other pradimicin analogs .

Propriétés

Numéro CAS |

131443-10-2 |

|---|---|

Formule moléculaire |

C39H42N2O19 |

Poids moléculaire |

842.8 g/mol |

Nom IUPAC |

2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C39H42N2O19/c1-10-4-16-23(30(49)20(10)36(53)41-17(8-42)37(54)55)22-14(7-15-24(31(22)50)27(46)13-5-12(56-3)6-18(43)21(13)26(15)45)28(47)34(16)59-39-33(52)35(25(40)11(2)58-39)60-38-32(51)29(48)19(44)9-57-38/h4-7,11,17,19,25,28-29,32-35,38-39,42-44,47-52H,8-9,40H2,1-3H3,(H,41,53)(H,54,55) |

Clé InChI |

JNJSOWKXFVKKCL-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

Synonymes |

pradimicin FA 2 pradimicin FA-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)

![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol](/img/structure/B159707.png)

![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)